![molecular formula C14H14F3N3O2S B2693613 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034406-01-2](/img/structure/B2693613.png)

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

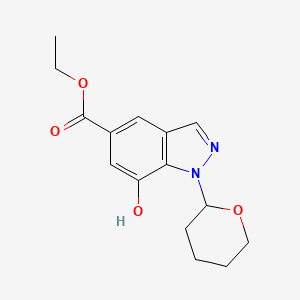

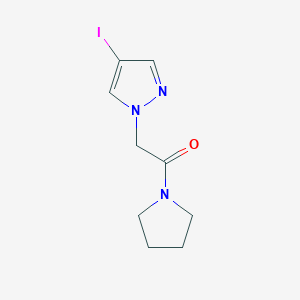

“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic compound consisting of a pyrazole ring fused to a pyridine ring . This compound also contains a trifluoromethyl group (-CF3) and a benzenesulfonamide moiety.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyridine ring, the trifluoromethyl group, and the benzenesulfonamide moiety . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyridine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group and the benzenesulfonamide moiety might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, while the benzenesulfonamide moiety might contribute to its solubility in water .Scientific Research Applications

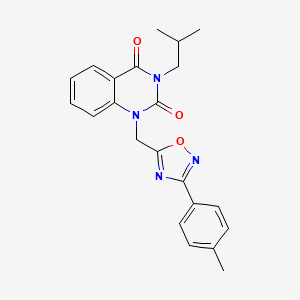

Antibacterial and Antifungal Applications

Research has explored the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties, demonstrating potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against yeasts like Saccharomyces cerevisiae and Candida albicans. These findings suggest applications in developing new antimicrobial agents (Chandak et al., 2013).

Cancer Research

Several studies have highlighted the synthesis of derivatives with potent in vitro activity against cancer cell lines, such as human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). These compounds exhibit cytotoxic effects, indicating their potential as anticancer agents. The specific structures of these derivatives have shown promise for further investigation and development in cancer therapy (Ghorab et al., 2014; Küçükgüzel et al., 2013).

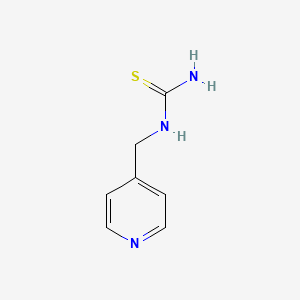

Analgesic and Anti-inflammatory Applications

Compounds derived from this chemical structure have been evaluated for their anti-inflammatory and analgesic activities. Studies demonstrate their effectiveness in reducing inflammation and pain, comparable to commercial drugs like Celecoxib, without causing significant tissue damage. This suggests their potential use in developing new anti-inflammatory and analgesic treatments (Lobo et al., 2015).

Antimalarial Activity

Derivatives have also been synthesized and tested against Plasmodium falciparum, showing significant in vitro activity. The modifications in the benzenesulfonamide moiety have led to compounds with promising antimalarial properties, indicating potential for further development in treating malaria (Silva et al., 2016).

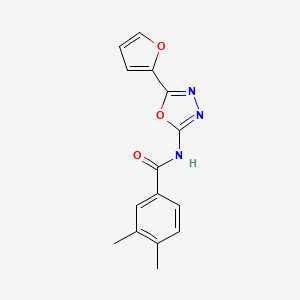

Herbicidal Activity

The compound's derivatives have shown interesting herbicidal activity, particularly against dicotyledonous weed species. This suggests potential applications in agriculture for the development of new herbicides (Eussen et al., 1990).

Safety and Hazards

properties

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c15-14(16,17)10-2-1-3-13(8-10)23(21,22)19-11-5-7-20-12(9-11)4-6-18-20/h1-4,6,8,11,19H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCKHMULFACIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)

![N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2693533.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693534.png)

![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)

![{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2693542.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)